Enantioselective Antiplatelet Potency: 10-Fold Activity Difference Between Optical Antipodes of Bis-Nipecotamide Derivatives
The bis-nipecotamide derivative 2C-(+) (α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)piperidino]-p-xylene dihydrobromide) exhibited an IC50 of 0.96 μM against collagen-induced human platelet aggregation in vitro, making it the most potent compound in the series and 10 times more potent than its optical antipode 2A-(-) [1]. For ADP-induced aggregation, the mono-nipecotamide enantiomer 1B-(-) was 4 times more potent than 1A-(+) [1]. This enantioselectivity is not observed with achiral antiplatelet agents such as aspirin, which lack stereogenic centers and therefore cannot be tuned for target engagement through enantiomeric enrichment [1].
| Evidence Dimension | Collagen-induced human platelet aggregation inhibition (IC50) |
|---|---|
| Target Compound Data | 2C-(+) enantiomer: IC50 = 0.96 μM |
| Comparator Or Baseline | 2A-(-) enantiomer: IC50 approximately 9.6 μM (10-fold less potent); rac-1 enantiomers: 1B-(-) 4× more potent than 1A-(+) for ADP-induced aggregation |
| Quantified Difference | 10-fold potency difference between 2C-(+) and 2A-(-) for collagen-induced aggregation; 4-fold difference between 1B-(-) and 1A-(+) for ADP-induced aggregation |
| Conditions | In vitro human platelet aggregation; collagen and ADP as agonists; enantiomers resolved on chiral α1-acid glycoprotein HPLC column |
Why This Matters
Procurement of enantioenriched nipecotamide or its chiral derivatives is essential for achieving predictable potency in antithrombotic research, as racemic mixtures will contain the less active antipode and yield attenuated activity.
- [1] Gollamudi R. et al. Enantioselective antiplatelet actions of nipecotamides. Thromb Res. 1993;69(4):361-7. PMID: 8470057. View Source
